molecular formula C11H9ClN2 B11817869 5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole

5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole

Cat. No.: B11817869
M. Wt: 204.65 g/mol
InChI Key: MVIUKGUHMCJJKW-UHFFFAOYSA-N
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Description

5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 3-chlorophenyl group attached to the ethenyl side chain makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-[(3-Chlorophenyl)ethynyl]-2-ethynylpyrimidine
  • 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine

Comparison: Compared to similar compounds, 5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole exhibits unique structural features that may enhance its reactivity and biological activity. The presence of the pyrazole ring and the 3-chlorophenyl group contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole

InChI

InChI=1S/C11H9ClN2/c12-10-3-1-2-9(8-10)4-5-11-6-7-13-14-11/h1-8H,(H,13,14)

InChI Key

MVIUKGUHMCJJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=CC=NN2

Origin of Product

United States

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